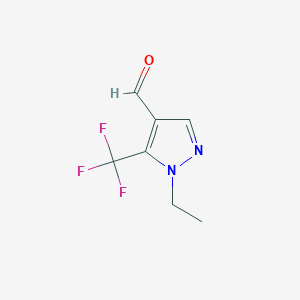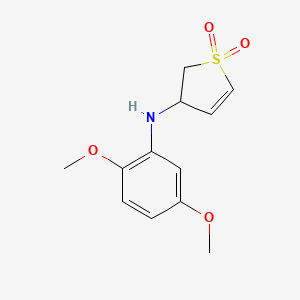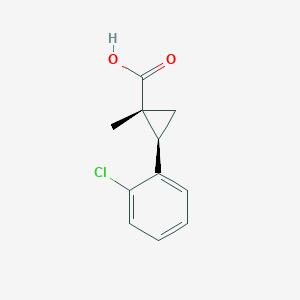
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid, also known as Talampanel, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticonvulsant, neuroprotective, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
科学的研究の応用
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticonvulsant properties and has been investigated for the treatment of epilepsy. Additionally, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
The exact mechanism of action of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is not fully understood. However, it has been suggested that the compound acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the regulation of synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neurodegenerative diseases. Additionally, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is its ability to penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. Additionally, the compound has been shown to have a low toxicity profile, making it a safe candidate for clinical trials. However, one of the limitations of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is its limited solubility in water, which can make it difficult to administer in clinical settings.
将来の方向性
There are a number of future directions for the study of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid in the treatment of neurological disorders.
合成法
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with methylcyclopropane carboxylic acid in the presence of a Lewis acid catalyst such as boron trifluoride.
特性
IUPAC Name |
(1R,2R)-2-(2-chlorophenyl)-1-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-11(10(13)14)6-8(11)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14)/t8-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFJQIUPKJTHTM-GZMMTYOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2677898.png)
![2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2677899.png)
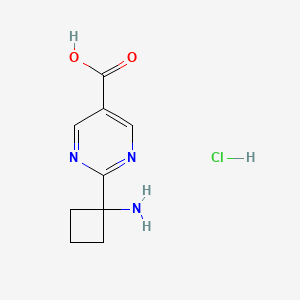
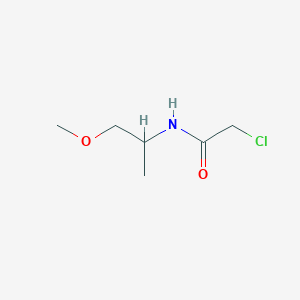
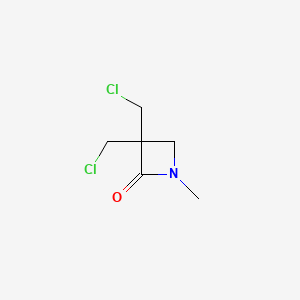
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)
![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)
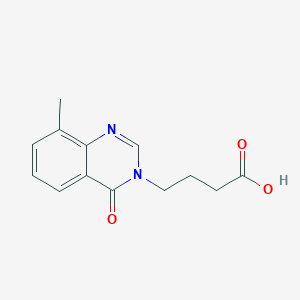
amino}acetamide](/img/structure/B2677913.png)

